PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

Catalog No.
S575264
CAS No.
13252-13-6
M.F
C3F7OCF(CF3)COOH
C6HF11O3
M. Wt
330.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

CAS Number

13252-13-6

Product Name

PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

Molecular Formula

C3F7OCF(CF3)COOH
C6HF11O3

Molecular Weight

330.05 g/mol

InChI

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)

InChI Key

CSEBNABAWMZWIF-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

Synonyms

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

Potential Alternative to Perfluorooctanoic Acid (PFOA):

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or GenX, was initially developed and used in the fluoropolymer industry as a potential substitute for PFOA, a known environmental and health concern [].

However, recent research indicates that HFPO-DA might share some of the same negative characteristics as PFOA, including persistence in the environment and bioaccumulation in living organisms [].

Perfluoro(2-methyl-3-oxahexanoic) acid is a perfluorinated compound characterized by the complete substitution of hydrogen atoms with fluorine in its molecular structure. Its chemical formula is C6HF11O3C_6HF_{11}O_3, and it is classified as a monocarboxylic acid and an ether. The compound is also known by several synonyms, including undecafluoro-2-methyl-3-oxahexanoic acid and 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid . It appears as a colorless liquid with a predicted density of approximately 1.748g/cm31.748\,g/cm^3 and a boiling point of 60C60^\circ C at reduced pressure .

The compound has garnered attention due to its environmental persistence and potential toxicity, particularly as it serves as an alternative to perfluorooctanoic acid in various industrial applications .

The mechanism of action of HFPO-DA is not fully understood in the context of biological systems. However, its lipophilic nature suggests it can accumulate in fatty tissues and potentially disrupt cellular processes [].

  • Toxicity: Studies suggest potential developmental and reproductive effects in animals exposed to HFPO-DA. However, more research is needed to determine human health risks definitively.
  • Persistence: Like other PFASs, HFPO-DA is highly persistent in the environment, raising concerns about long-term exposure [].
  • Bioaccumulation: HFPO-DA has been detected in wildlife and humans, indicating its ability to accumulate in living organisms [].

Perfluoro(2-methyl-3-oxahexanoic) acid exhibits typical reactivity associated with carboxylic acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts.
  • Decomposition: Under extreme conditions or in the presence of strong oxidizing agents, it may decompose .

The compound also reacts with mild steel and galvanised materials, which can lead to corrosion .

The biological activity of perfluoro(2-methyl-3-oxahexanoic) acid has been a subject of research due to its potential health impacts. It has been shown to cause severe skin burns and eye damage upon contact . Additionally, there are concerns regarding its bioaccumulation in living organisms and potential endocrine-disrupting effects, although detailed studies on its long-term biological effects are still limited .

Perfluoro(2-methyl-3-oxahexanoic) acid can be synthesized through several methods:

  • Fluorination of Precursors: The compound can be synthesized by fluorinating appropriate organic precursors that contain the necessary functional groups.
  • Dimerization of Fluorinated Compounds: It may also be produced via the dimerization of perfluorinated compounds under controlled conditions to achieve the desired molecular structure .

The synthesis often requires specialized equipment to handle the reactive fluorinated intermediates safely.

Perfluoro(2-methyl-3-oxahexanoic) acid is primarily used in:

  • Environmental Testing: It serves as a standard for identifying novel perfluoroalkyl ether carboxylic acids in natural waters using advanced mass spectrometry techniques .
  • Fluoropolymer Industry: The compound is utilized in manufacturing processes as a surfactant or processing aid due to its unique chemical properties.

Concerns regarding its environmental impact have led to increased scrutiny and regulatory measures surrounding its use .

Studies have indicated that perfluoro(2-methyl-3-oxahexanoic) acid interacts with various materials and biological systems. For instance, research has focused on its removal from water sources using quaternary ammonium functionalized silica gel and granular activated carbon, highlighting its persistence in the environment . These studies emphasize the need for effective remediation strategies due to the compound's stability and potential toxicity.

Several compounds share structural or functional similarities with perfluoro(2-methyl-3-oxahexanoic) acid. Below is a comparison table highlighting these compounds:

Compound NameCAS NumberKey Features
Perfluorooctanoic Acid335-67-1Known for bioaccumulation; widely studied for toxicity
Perfluorononanoic Acid375-95-1Similar properties; used in industrial applications
Ammonium Perfluoro(2-methyl-3-oxahexanoate)62037-80-3Salt form; used in laboratory settings
Perfluorobutanoic Acid375-22-4Shorter chain length; less persistent than others

Uniqueness: Perfluoro(2-methyl-3-oxahexanoic) acid is distinguished by its specific structure that includes both perfluorinated chains and ether functionalities. This combination contributes to its unique physical and chemical properties, making it particularly useful in environmental applications while raising concerns about its safety and ecological impact .

Physical Description

Liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

329.97500367 g/mol

Monoisotopic Mass

329.97500367 g/mol

Heavy Atom Count

20

UNII

R8C5T5N5HN

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 83 of 116 companies with hazard statement code(s):;
H302 (93.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (93.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13252-13-6

Wikipedia

FRD-903

Use Classification

PFAS -> PFalkylether carboxylic acids (PFECA)
PFAS (ether-substituted perfluoroalkyl (linear) caborxylic acids_i, n=3)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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